TDRL-551 is a small molecule designed to inhibit the function of Replication Protein A (RPA), a key protein involved in DNA replication and repair. This compound has garnered attention due to its potential applications in cancer therapy, particularly in targeting ovarian and lung cancers. The development of TDRL-551 stems from structure-activity relationship studies that aimed to enhance the efficacy of earlier compounds, such as TDRL-505.
TDRL-551 is classified as a chemical inhibitor specifically targeting RPA. It is synthesized through a series of organic reactions involving various reagents and conditions, which are detailed in the synthesis analysis section. The compound has been studied for its binding affinity to RPA and its effects on cancer cell viability.
The synthesis of TDRL-551 involves several steps that utilize established organic chemistry techniques. The process begins with 3-ethoxyaniline as a starting material, which undergoes various transformations including acylation, condensation, and hydrazine hydration.
The molecular structure of TDRL-551 is characterized by its complex arrangement involving multiple functional groups that facilitate its interaction with RPA.
The reactivity of TDRL-551 can be attributed to its functional groups, which participate in specific interactions with biological targets.
TDRL-551 operates by disrupting the interaction between RPA and single-stranded DNA during replication processes.
Understanding the physical and chemical properties of TDRL-551 is essential for assessing its viability as a therapeutic agent.
TDRL-551 has promising applications in scientific research, particularly in oncology.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2